molecular formula C20H22N4O3S B2933685 1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole CAS No. 2034249-87-9

1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Cat. No.: B2933685
CAS No.: 2034249-87-9
M. Wt: 398.48
InChI Key: FBHQYXYZYRLFIR-UHFFFAOYSA-N
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Description

The compound 1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole features a 1,2,3-triazole core linked to a sulfonylated azetidine ring and a phenoxymethyl substituent. Its structure combines a nitrogen-rich azetidine moiety, a sulfonyl group for enhanced electronic effects, and a phenoxymethyl group contributing to lipophilicity. This hybrid architecture positions it as a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-8-9-20(10-16(15)2)28(25,26)23-12-18(13-23)24-11-17(21-22-24)14-27-19-6-4-3-5-7-19/h3-11,18H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHQYXYZYRLFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C₁₈H₁₈N₄O₂S
Molecular Weight : 358.43 g/mol

The compound features a triazole ring and a sulfonyl group linked to an azetidine structure, which may influence its interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. The compound has been tested against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Studies have shown that the compound exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against E. coli and S. aureus .

Anti-inflammatory Activity

The anti-inflammatory properties of similar triazole compounds have been documented. For instance, compounds containing the triazole moiety have shown comparable anti-inflammatory activities to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

A case study involving a related triazole derivative demonstrated significant inhibition of inflammatory markers in vitro, suggesting that the compound may possess similar therapeutic potential .

Enzyme Inhibition

The mechanism of action for this compound likely involves enzyme inhibition. Triazoles are known to interact with various enzymes through competitive inhibition mechanisms. Research indicates that this compound can inhibit enzymes involved in key metabolic pathways, which may contribute to its antibacterial and anti-inflammatory effects .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against clinical isolates of E. coli and found that specific modifications in the triazole structure enhanced potency against resistant strains .
  • Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of a related triazole compound in a murine model of inflammation. The results indicated a reduction in edema and inflammatory cytokines, supporting the hypothesis that such compounds could serve as potential therapeutic agents in inflammatory diseases .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Substituents (Triazole/Azetidine) Molecular Weight (g/mol) Synthesis Method Key Properties
Target Compound 4-(Phenoxymethyl)/1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl ~425.5 CuAAC (presumed) High dipole moment, moderate lipophilicity
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole () 4-(4-Ethoxyphenyl)/azetidin-3-yl 244.29 CuAAC Lower metabolic stability, higher polarity
DMTT () 4-(3-Methoxyphenyl)/3,4-dimethylphenyl 353.3 CuAAC Solvent-dependent NLO properties
1-Cycloheptyl-4-phenyl-1H-1,2,3-triazole () 4-Phenyl/1-cycloheptyl 239.3 Ag-Zn catalysis High lipophilicity, 45% yield

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